5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine
Description
5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine (IUPAC name: this compound) is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 5 with an oxolane-3-carbonyl group and at position 2 with an amine. Its molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 212.27 g/mol and a CAS number of 137.14 (purity: 95%) . This compound is cataloged as a building block for medicinal chemistry applications, though its specific biological activity remains understudied .
Properties
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-10-3-6(13-8)7(11)5-1-2-12-4-5/h3,5H,1-2,4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBCYKQUNXYUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine typically involves the reaction of 1,3-thiazole-2-amine with oxolane-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may inhibit specific enzymes or interact with molecular targets such as proteins or nucleic acids. The oxolane-3-carbonyl group can enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions .
- Case Studies : In a study evaluating thiazole derivatives against human glioblastoma and melanoma cells, certain compounds demonstrated significant cytotoxicity with IC50 values ranging from 10–30 µM . Another investigation reported that thiazole-based scaffolds exhibited potent anti-proliferative effects on leukemia cell lines .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds within this class can effectively combat bacterial infections:
- Synthesis Pathways : Various synthetic routes have been established to create thiazole derivatives with enhanced antimicrobial properties. These include reactions involving thiourea and halogenated compounds .
Synthetic Applications
This compound serves as a crucial intermediate in the synthesis of more complex molecules:
- Building Block : It is utilized in the development of specialty chemicals and materials with specific properties, which can be tailored for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The oxolane-3-carbonyl group can enhance the compound’s binding affinity to its target, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Substituent Variations at Position 5
The pharmacological and physicochemical properties of 1,3-thiazol-2-amine derivatives are highly dependent on substituents at position 3. Below is a comparative analysis:
Key Observations :
- Steric Effects : Bulky substituents like MortaparibMild’s triazole-sulfanyl group (MW 369.47) may hinder membrane permeability compared to the compact oxolane derivative .
- Biological Relevance : Halogenated analogs (e.g., 5-(4-chloro-2-fluorobenzyl)) show enhanced metabolic stability, making them preferable for in vivo studies .
Substituent Variations at Position 4
While position 2 is consistently an amine in these analogs, position 4 substitutions also modulate activity:
Key Observations :
Stability and Reactivity
- Oxolane Derivative : The oxolane ring is prone to acid-catalyzed ring-opening, limiting stability in low-pH environments. In contrast, benzyl or pyridinyl analogs are more chemically inert .
- Halogenated Analogs : Chlorine/fluorine substituents (e.g., ) resist oxidative metabolism, enhancing plasma half-life .
Biological Activity
5-(Oxolane-3-carbonyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties. The synthesis pathways and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The oxolane-3-carbonyl group enhances its chemical reactivity and biological profile. Various synthetic routes have been explored to obtain this compound, often involving the reaction of thiazole derivatives with carbonyl compounds under specific conditions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following points summarize key findings:
- Cell Line Studies : In vitro studies have demonstrated that derivatives containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). For instance, compounds with specific substitutions on the thiazole ring showed IC50 values ranging from 0.06 µM to 2.5 µM against different cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation and survival. For example, some thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antimicrobial Activity
Thiazole derivatives also demonstrate notable antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies report minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
- Fungal Activity : Some thiazole compounds exhibit antifungal properties as well, making them candidates for treating fungal infections. The structure of these compounds plays a crucial role in their interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural modifications:
Case Studies
Several case studies illustrate the efficacy of thiazole-based compounds:
- Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against K562 leukemia cells, revealing that certain modifications led to enhanced activity compared to standard treatments .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of various thiazoles against resistant bacterial strains, demonstrating that some derivatives had MIC values lower than those of conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
